molecular formula C13H12F5N3O3 B10908569 Methyl 2-(1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate

Methyl 2-(1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate

Cat. No.: B10908569
M. Wt: 353.24 g/mol
InChI Key: KMCGNBCBADGYCA-UHFFFAOYSA-N
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Description

Methyl 2-(1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the difluoroethyl and trifluoromethyl groups. The final step involves esterification to form the methyl acetate group. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its fluorinated groups can impart desirable properties such as hydrophobicity and thermal stability, making it useful in the development of advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of Methyl 2-(1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate is unique due to its combination of a pyrazolo[3,4-b]pyridine core with multiple fluorinated groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H12F5N3O3

Molecular Weight

353.24 g/mol

IUPAC Name

methyl 2-[1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]acetate

InChI

InChI=1S/C13H12F5N3O3/c1-6-11-7(13(16,17)18)3-9(22)20(5-10(23)24-2)12(11)21(19-6)4-8(14)15/h3,8H,4-5H2,1-2H3

InChI Key

KMCGNBCBADGYCA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=O)N2CC(=O)OC)C(F)(F)F)CC(F)F

Origin of Product

United States

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